![molecular formula C22H24N2O3S B2559120 4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 872209-44-4](/img/structure/B2559120.png)
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring is a quinoline group, which is a fused ring system containing a benzene ring and a pyridine ring . The quinoline group is substituted with a sulfonyl group, which is attached to a 3,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The morpholine ring introduces two heteroatoms (oxygen and nitrogen), which can participate in hydrogen bonding and other interactions. The quinoline group is aromatic and planar, which can contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the quinoline group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and degree of conjugation could all influence its properties .Applications De Recherche Scientifique
Reaction Kinetics and Photometric Determination
The interaction between sodium 1, 2-naphthoquinone-4-sulfonate and aliphatic amines, including morpholine, to form colored quinones suggests the potential for photometric analyses and applications in reaction kinetics studies. This research demonstrates the utility of morpholine derivatives in synthesizing colored products, which could be relevant for developing analytical methods or studying reaction mechanisms (Asahi, Tanaka, & Shinozaki, 1984).
Odorless Oxidation Methods
Methyl 6-morpholinohexyl sulfide and its derivatives have been utilized as odorless substitutes in Corey–Kim and Swern oxidations, presenting a practical improvement for these widely used chemical reactions. Such applications highlight the role of morpholine derivatives in enhancing laboratory safety and environmental friendliness in chemical processes (Nishide et al., 2004).
Sulfur-Transfer Agents
Compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been synthesized for their potential as sulfur-transfer agents, indicating their utility in synthetic chemistry for introducing sulfur-containing groups into various molecules. This application is crucial for the synthesis of pharmaceuticals, agrochemicals, and other sulfur-containing organic compounds (Klose, Reese, & Song, 1997).
Catalytic and Antimicrobial Applications
Morpholine derivatives have been explored for their catalytic properties, as seen in methyloxorhenium(V) complexes, and for their antimicrobial activities. These findings underscore the versatility of morpholine derivatives in catalysis and potential pharmaceutical applications, including the modulation of antibiotic activity against multidrug-resistant strains (Shan, Ellern, & Espenson, 2002; Oliveira et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-15-4-7-20-19(12-15)22(24-8-10-27-11-9-24)21(14-23-20)28(25,26)18-6-5-16(2)17(3)13-18/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSBKOCTRMSYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)
![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)
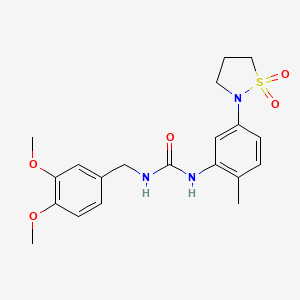
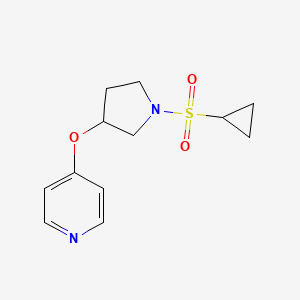

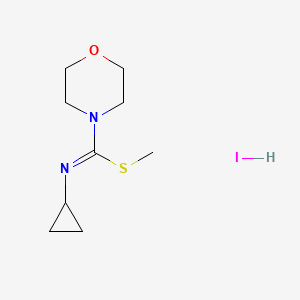
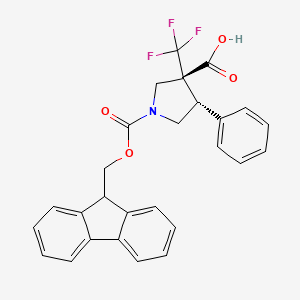
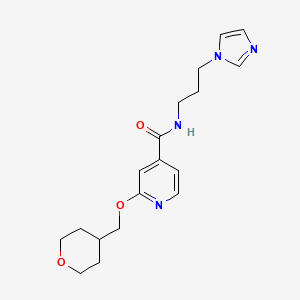
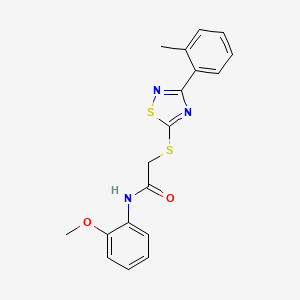
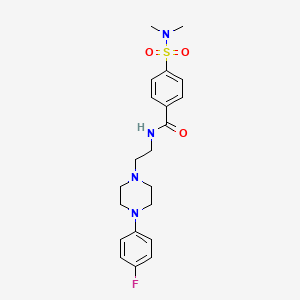
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2559057.png)
![7-[(4-Bromophenyl)methyl]-3,4,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559058.png)
![N-(4-chlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2559060.png)